molecular formula C16H18N2O3S B2856939 (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034302-50-4

(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2856939
CAS No.: 2034302-50-4
M. Wt: 318.39
InChI Key: YYFLXTQNNIUUFX-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: is a chemical compound with a complex structure that includes a cyclopropyl group, an isoxazole ring, a thiophen group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the cyclopropyl group and the thiophen group. The reaction conditions for this cyclization step often require the use of strong bases or acids, depending on the specific precursor used.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can enhance the compound's properties for specific applications.

Scientific Research Applications

(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: has several scientific research applications, including its use in drug discovery and organic synthesis. Its unique structure and reactivity make it a valuable tool for developing new pharmaceuticals and other chemical compounds. Additionally, it can be used as a building block in the synthesis of more complex molecules, contributing to advances in various fields of chemistry and biology.

Mechanism of Action

The mechanism by which (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: can be compared to other similar compounds, such as (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone . While both compounds share the cyclopropylisoxazole core, the differences in the substituents (thiophen vs. pyrazin) can lead to variations in their chemical properties and biological activities. These differences highlight the uniqueness of each compound and their potential for different applications.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(14-9-15(21-17-14)11-1-2-11)18-6-3-12(4-7-18)20-13-5-8-22-10-13/h5,8-12H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLXTQNNIUUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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